molecular formula C8H8FNO2 B8754438 2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE

2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE

Cat. No.: B8754438
M. Wt: 169.15 g/mol
InChI Key: OHYTXCKVXJMLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxolan-2-yl)-6-fluoropyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 6-position and a 1,3-dioxolane moiety at the 2-position of the pyridine ring. The dioxolane group, a cyclic acetal, enhances solubility in polar solvents and may act as a protective group for ketones or aldehydes in synthetic applications.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-6-fluoropyridine

InChI

InChI=1S/C8H8FNO2/c9-7-3-1-2-6(10-7)8-11-4-5-12-8/h1-3,8H,4-5H2

InChI Key

OHYTXCKVXJMLOK-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=NC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE typically involves the reaction of 6-fluoropyridine with a dioxolane derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances its reactivity, allowing it to participate in various biochemical pathways. The dioxolane ring provides stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on pyridine derivatives with fluorine substituents and heterocyclic or bulky functional groups, as described in available literature and commercial catalogs.

Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Features
2-(1,3-Dioxolan-2-yl)-6-fluoropyridine 6-F, 2-(1,3-dioxolane) ~183.16* Polar, acid-labile dioxolane; potential prodrug applications
2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-fluoropyridine 6-F, 2-(silyl-protected pyrrolidine) 310.48 Bulky silyl group enhances lipophilicity; used in protected intermediates
2-(3,3-Difluoropyrrolidin-1-yl)aniline 2-(difluoropyrrolidine), aniline ~214.22* Difluoro group increases metabolic stability; aromatic amine for coupling
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine 6-CF₃, 4-boronate ester, 2-Cl ~319.43* Boronate ester enables Suzuki-Miyaura cross-coupling; halogen for reactivity

*Calculated based on molecular formulas.

Physicochemical and Reactivity Insights

  • Polarity and Solubility : The dioxolane group in this compound increases polarity compared to silyl-protected analogs (e.g., ), which exhibit higher lipophilicity. Boronate-containing derivatives (e.g., ) are moderately polar but reactive in cross-coupling reactions.
  • Stability : The dioxolane moiety is acid-sensitive, making it less stable under acidic conditions than silyl-protected or difluoropyrrolidine analogs .

Research Findings and Implications

While direct studies on this compound are scarce, inferences from analogous compounds suggest:

  • Pharmaceutical Potential: Fluoropyridines with heterocyclic substituents (e.g., dioxolane, pyrrolidine) are explored as kinase inhibitors or antiviral agents. The dioxolane group may enhance bioavailability through prodrug strategies.
  • Material Science : Boronate esters (e.g., ) are pivotal in polymer and OLED development, but the dioxolane analog may lack similar utility due to its reactivity profile.
  • Agrochemicals : Difluoropyrrolidine derivatives (e.g., ) demonstrate pesticidal activity, suggesting that the dioxolane analog could be modified for similar applications.

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